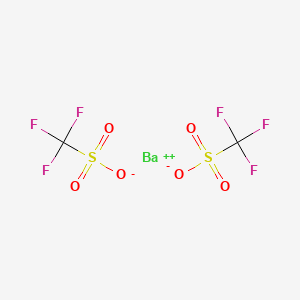
Barium trifluoromethanesulfonate
Cat. No. B1329483
Key on ui cas rn:
2794-60-7
M. Wt: 287.41 g/mol
InChI Key: UCJNCJZFRKZIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04219540
Procedure details


43.9 g. of the barium trifluoromethanesulfonate are dissolved in 200 ml of water. To the stirred solution, there are added at room temperature, 22.2 g. of aluminum sulfate dissolved in 150 ml of water. The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours. The warm mixture is then filtered, the filtrate decolorized with charcoal, refiltered and evaporated at reduced pressure and 60° C. to a viscous residue, then dried with a vacuum pump at 50°. The solid residue is collected, grinded and placed in a dessicator over sulfuric acid and under vacuum. The solid analyzed for 4.66% Al and 15.85% S, thus indicating a ratio Al:CF3SO3 of 1:2.87. Yield 25.2 g.
Name
barium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Ba+2].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].S([O-])([O-])(=O)=O.[Al+3:23].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3]>O>[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Al+3:23].[F:10][C:11]([F:17])([F:16])[S:12]([O-:15])(=[O:14])=[O:13].[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4] |f:0.1.2,3.4.5.6.7,9.10.11.12|
|
Inputs


Step One
|
Name
|
barium trifluoromethanesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ba+2].FC(S(=O)(=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the stirred solution, there are added at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The warm mixture is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure and 60° C. to a viscous residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with a vacuum pump at 50°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
grinded
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Al+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

